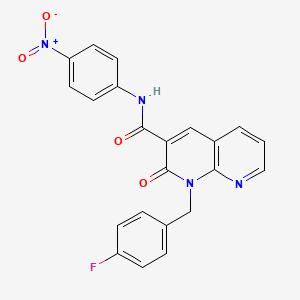
1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H15FN4O4 and its molecular weight is 418.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound with notable biological activities. Its structure suggests potential interactions with various biological targets, particularly in the realm of enzyme inhibition and anticancer properties. This article reviews its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C22H15FN4O4
- Molecular Weight : 418.384 g/mol
- CAS Number : 899745-05-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Naphthyridine Core : This is achieved through condensation reactions.
- Introduction of Functional Groups : The 4-fluorobenzyl and 4-nitrophenyl groups are introduced via nucleophilic substitution.
- Carboxamide Formation : This is accomplished through amide coupling reactions using coupling reagents like carbodiimides.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various enzymes, particularly cholinesterases.
| Enzyme | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Acetylcholinesterase (AChE) | 0.29 ± 0.21 | Competitive inhibition |
| Butyrylcholinesterase (BChE) | 1.18 ± 1.31 | Non-competitive inhibition |
The compound's ability to inhibit AChE and BChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibitors are beneficial for symptomatic relief .
Anticancer Activity
Studies have shown that this compound possesses anticancer properties, potentially due to its ability to induce apoptosis in cancer cells. In vitro assays demonstrated that it can significantly reduce cell viability in various cancer cell lines.
| Cancer Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 ± 0.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 7.5 ± 0.3 | Cell cycle arrest at G2/M phase |
These findings indicate that the compound may act through mechanisms involving cell cycle regulation and apoptosis induction .
Case Studies
A recent study explored the effects of this compound on human cancer cell lines and its mechanism of action:
- Study Design : The compound was tested against several cancer cell lines including MCF-7 and A549.
- Findings : Significant reductions in cell proliferation were observed, with a notable increase in apoptotic markers such as caspase activation and PARP cleavage.
This study highlights the potential of the compound as a lead for developing new anticancer agents.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound towards AChE and BChE:
| Target Enzyme | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| Acetylcholinesterase | -9.5 | Hydrogen bonds with Ser203 and Glu202 |
| Butyrylcholinesterase | -8.7 | Hydrophobic interactions with Trp82 and Tyr332 |
The docking results suggest that the compound binds effectively to the active sites of these enzymes, corroborating its inhibitory effects observed in vitro .
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O4/c23-16-5-3-14(4-6-16)13-26-20-15(2-1-11-24-20)12-19(22(26)29)21(28)25-17-7-9-18(10-8-17)27(30)31/h1-12H,13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZQKUDLLXOYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














